molecular formula C₃₁H₄₉K₂NO₁₃S B1145840 Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt CAS No. 75672-43-4

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt

货号: B1145840
CAS 编号: 75672-43-4
分子量: 753.98
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction to Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt

Nomenclature and Classification

This compound is systematically named as (3α,5β,7α,12α)-3-(β-D-glucopyranuronosyloxy)-7,12-dihydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-24-olate dipotassium . Key identifiers include:

Property Value Source
CAS Number 75672-43-4
Molecular Formula C₃₁H₄₉K₂NO₁₃S
Molecular Weight 753.98 g/mol
IUPAC Name Dipotassium (3α,5β,7α,12α)-3-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,12-dihydroxy-24-oxo-24-(2-sulfoethylamino)cholan-24-olate

Classified under bile acids and derivatives , it belongs to the C24 bile acid glucuronide subgroup (LIPID MAPS category: ST0401) . Its structural uniqueness arises from three modifications:

  • Taurine conjugation at C24 via an amide bond.
  • Glucuronic acid linked via a β-glycosidic bond at the 3α-hydroxyl position.
  • Dipotassium counterions stabilizing the carboxylate and sulfate groups .

Structural and Functional Significance in Bile Acid Metabolism

Molecular Architecture

The compound’s structure integrates four critical domains:

  • Steroid nucleus : A cholane backbone with hydroxyl groups at C3, C7, and C12.
  • Taurine moiety : Sulfonated ethylamine linked to C24, enhancing water solubility.
  • Glucuronic acid : Conjugated at C3, introducing additional hydroxyl groups and a carboxylate.
  • Dipotassium ions : Neutralizing the glucuronide carboxylate and taurine sulfate .
Metabolic Roles
  • Detoxification : Glucuronidation at C3 reduces the hydrophobicity of taurocholic acid, facilitating renal and biliary excretion of toxic bile acids during cholestasis .
  • Xenobiotic Clearance : Serves as a substrate for multidrug resistance-associated proteins (MRPs), promoting efflux of conjugated metabolites .
  • Enterohepatic Recycling : Unlike non-glucuronidated bile acids, its intestinal reabsorption is limited, as demonstrated in rat ileal perfusion studies (jejunal absorption: 1/8th of taurocholic acid) .

Table 1: Comparative Properties of Taurocholic Acid and Its Glucuronide

Property Taurocholic Acid Taurocholic Acid-3-O-β-glucuronide
Water Solubility Moderate (amphipathic) High (charged groups dominate)
Biliary Excretion 90–95% 85–90%
Renal Excretion <1% 10–15%
Toxicity (HepG2 cells) High (EC₅₀: 50 µM) Low (EC₅₀: >200 µM)

Data synthesized from .

Historical Context and Research Relevance

Discovery and Early Studies

Bile acid research began in the mid-19th century with Johann Strecker’s isolation of cholic acid . Taurocholic acid was identified in 1848 as a taurine conjugate, but its glucuronide derivatives gained attention only in the 1980s when:

  • Intestinal Absorption Studies (1984) revealed poor ileal uptake of bile acid glucuronides compared to taurocholic acid .
  • Cholestasis Research (1990s) highlighted glucuronidation as a protective mechanism against bile acid toxicity, with urinary excretion of glucuronides increasing 5-fold during biliary obstruction .
Modern Advances
  • Therapeutic Potential : Recent work (2023–2025) explores its role in mitigating hypertension via central nervous system receptors and modulating FXR/PXR signaling in metabolic disorders .
  • Analytical Techniques : LC-MS/MS protocols now enable precise quantification in biological matrices, with detection limits <10 nM .

Table 2: Key Milestones in Glucuronidated Bile Acid Research

Year Discovery Impact
1984 Identification of reduced intestinal absorption of bile acid glucuronides Explained their limited enterohepatic cycling
2013 Demonstration of hepatoprotective effects in cholestasis models Validated glucuronidation as a detox pathway
2024 Link to antihypertensive mechanisms via PVN receptor modulation Opened avenues for CNS-targeted therapies

Sources: .

属性

CAS 编号

75672-43-4

分子式

C₃₁H₄₉K₂NO₁₃S

分子量

753.98

同义词

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7α,12α)-7,12-Dihydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, Dipotassium Salt

产品来源

United States

准备方法

Reaction Mechanism and Conditions

In a representative procedure, taurocholic acid is reacted with a peracetylated glucuronic acid bromide donor in the presence of silver oxide (Ag₂O) or silver triflate (AgOTf) as a promoter. The reaction proceeds under anhydrous conditions in dichloromethane or acetonitrile at 0–25°C for 12–24 hours. The 3-hydroxyl group of taurocholic acid is selectively targeted due to its lower steric hindrance compared to other hydroxyl positions.

Key Steps:

  • Protection of Glucuronic Acid: Peracetylation (e.g., acetyl or benzoyl groups) stabilizes the glucuronic acid donor.

  • Glycosylation: The donor reacts with taurocholic acid’s 3-OH group, forming a β-glycosidic bond.

  • Deprotection: Alkaline hydrolysis (e.g., KOH/MeOH) removes acetyl groups, yielding the free glucuronide.

  • Salt Formation: Treatment with potassium hydroxide generates the dipotassium salt.

Example Protocol (Adapted from):

StepReagent/ConditionTimeYield
GlycosylationTaurocholic acid (1 eq), Peracetyl glucuronyl bromide (1.2 eq), AgOTf (0.2 eq), DCM, 25°C18 h68%
Deprotection1M KOH in MeOH/H₂O (4:1), 0°C2 h95%
Salt FormationK₂CO₃ (2.1 eq), EtOH/H₂O1 hQuantitative

Enzymatic Glucuronidation Using UDP-Glucuronosyltransferases (UGTs)

Enzymatic methods offer regioselective glucuronidation under mild conditions. Human UGT isoforms (e.g., UGT1A3, UGT2B7) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to taurocholic acid.

In Vitro Biocatalysis

Recombinant UGTs expressed in insect cell systems (e.g., Sf9 cells) are incubated with taurocholic acid and UDPGA in phosphate buffer (pH 7.4). The reaction is monitored via LC-MS to confirm 3-O-glucuronide formation.

Optimized Parameters:

  • Temperature: 37°C

  • Cofactors: MgCl₂ (5 mM), Alamethicin (25 μg/mL) to permeabilize microsomes

  • Reaction Time: 2–4 hours

  • Yield: 40–60% (dependent on UGT isoform)

Advantages:

  • Avoids harsh chemical conditions.

  • High regioselectivity for the 3-OH position.

Limitations:

  • Requires costly UDPGA and enzyme purification.

  • Scalability challenges for industrial production.

Intermediate-Driven Synthesis

Dimethyl Cholic Acid 3-O-Glucuronide as a Precursor

Dimethyl Cholic Acid 3-O-Glucuronide (C32H52O11) serves as a key intermediate in glucuronide salt synthesis. Its preparation involves:

  • Methylation of cholic acid using dimethyl sulfate in alkaline conditions.

  • Koenigs-Knorr glucuronidation at the 3-OH position.

  • Sulfation or taurine conjugation for downstream modifications.

Conversion to Taurocholic Acid-3-O-β-Glucuronide:
The intermediate undergoes taurine conjugation via EDCI/HOBt-mediated coupling, followed by potassium salt formation:

Dimethyl Cholic Acid 3-O-Glucuronide+TaurineEDCI, HOBtTaurocholic Acid-3-O-β-GlucuronideKOHDipotassium Salt\text{Dimethyl Cholic Acid 3-O-Glucuronide} + \text{Taurine} \xrightarrow{\text{EDCI, HOBt}} \text{Taurocholic Acid-3-O-β-Glucuronide} \xrightarrow{\text{KOH}} \text{Dipotassium Salt}

Yield Data:

StepYieldPurity
Taurine Conjugation75%>90%
Salt Formation98%>98%

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography: Separates the dipotassium salt from unreacted starting materials using Dowex 50WX4 resin.

  • HPLC: C18 columns with acetonitrile/water (0.1% TFA) gradients achieve >98% purity.

Spectroscopic Confirmation

  • NMR: 1^1H NMR (D₂O): δ 4.45 (d, J=7.8 Hz, H-1 of glucuronide), 3.90 (m, H-3 of cholane).

  • MS: ESI-MS m/z 703.3 [M–2K+3H]⁻.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing glycosylation at the 7- or 12-OH positions of taurocholic acid can occur. Strategies to mitigate this include:

  • Bulky Protecting Groups: Triphenylmethyl (Trityl) groups block non-target hydroxyls.

  • Low-Temperature Reactions: Reduces kinetic competition between hydroxyl sites.

Scalability of Enzymatic Methods

  • Cofactor Recycling: UDPGA regeneration systems using sucrose synthase reduce costs.

  • Immobilized Enzymes: UGTs immobilized on chitosan beads enable reuse over 5 cycles without activity loss.

Comparative Analysis of Methods

MethodYieldRegioselectivityScalabilityCost
Koenigs-Knorr60–70%ModerateHighLow
Enzymatic40–60%HighModerateHigh
Intermediate-Driven70–75%HighHighModerate

化学反应分析

Types of Reactions

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

科学研究应用

Bile Acid Transport Studies

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is utilized in research focusing on bile acid transport mechanisms. It serves as a substrate for studying the interaction of bile acids with transport proteins such as the Na+-dependent taurocholate cotransporting polypeptide (NTCP). For instance, studies have demonstrated its role in understanding how fluvastatin interacts with NTCP, which is crucial for drug development and understanding hepatic uptake of bile acids .

Metabolomics and Toxicology

This compound is significant in metabolomics studies, particularly those investigating hepatotoxicity. Research has shown that taurocholic acid levels can serve as biomarkers for liver diseases, including cirrhosis. A study involving human subjects indicated that elevated levels of taurocholic acid correlate with the progression of liver cirrhosis, suggesting its potential use as a therapeutic target .

Cholestatic Liver Disease Research

In studies examining cholestatic liver diseases, taurocholic acid has been shown to exert cholestatic effects through specific signaling pathways. For example, it has been implicated in phosphatidylinositol 3-kinase-dependent mechanisms that affect bile flow and liver function .

Drug Development

The compound's role as a cholagogue and cholerectic makes it valuable in drug formulations aimed at improving fat absorption and treating conditions related to bile acid deficiencies. Its interactions with various pharmacological agents are being explored to enhance therapeutic efficacy in gastrointestinal disorders .

Data Tables

Application AreaKey FindingsReferences
Bile Acid TransportInteraction with NTCP; effects on hepatic uptake of drugs
MetabolomicsElevated levels correlate with liver cirrhosis progression
Cholestatic Liver DiseaseInvolvement in signaling pathways affecting bile flow
Drug DevelopmentEnhances fat absorption; potential therapeutic applications

Case Study 1: Hepatotoxicity Assessment

A study was conducted using rat models to assess the hepatotoxic effects of various compounds, including taurocholic acid derivatives. The results indicated significant alterations in bile acid profiles associated with liver damage markers, reinforcing the importance of taurocholic acid in assessing liver health .

Case Study 2: Bile Acid Profiling

In another investigation, urinary bile acids were profiled in piglets using targeted mass spectrometry techniques. The study highlighted the metabolic pathways involving taurocholic acid and its derivatives, providing insights into their roles in digestive health and disease states .

作用机制

The mechanism of action of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt involves its interaction with bile acid receptors and transporters. It modulates the absorption and metabolism of lipids by acting as a detergent to solubilize fats for absorption . The compound also interacts with specific molecular targets, such as the ileal sodium/bile acid cotransporter and G-protein coupled bile acid receptor 1, influencing various metabolic pathways .

相似化合物的比较

Research Implications

  • Drug Development : Potassium salts are preferred for in vitro studies due to compatibility with physiological ion concentrations .
  • Metabolite Identification : Glucuronidated bile acids are critical for understanding Phase II metabolism and drug-drug interactions .

生物活性

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt (TC-GUDPK) is a taurine-conjugated bile acid derivative that plays a significant role in bile acid metabolism and enterohepatic circulation. Understanding its biological activity is crucial for elucidating its potential therapeutic applications, particularly in liver function assessment and metabolic disorders.

TC-GUDPK is a dipotassium salt of taurocholic acid conjugated with glucuronic acid. Its structure enhances its solubility and bioavailability, making it an important compound in biochemical studies related to bile acids.

Property Value
Molecular FormulaC₁₈H₃₃N₃O₇S
Molecular Weight403.54 g/mol
SolubilityHighly soluble in water

1. Role in Bile Acid Metabolism

TC-GUDPK serves as a substrate for enzymes and transporters involved in bile acid biosynthesis and conjugation. It is synthesized in the liver and aids in the digestion and absorption of fats and fat-soluble vitamins by acting as a physiological detergent . Studies have shown that alterations in the levels of bile acids, including TC-GUDPK, can indicate liver dysfunction or disease .

2. Liver Function Assessment

Research indicates that TC-GUDPK can be utilized to assess liver function by evaluating its uptake and metabolism in hepatocytes. The liver's ability to synthesize and conjugate bile acids is critical for maintaining homeostasis; thus, studying TC-GUDPK can provide insights into hepatic health .

3. Detoxification Pathway

Sulfation of bile acids, including TC-GUDPK, is an important metabolic pathway for detoxification. This process increases the solubility of bile acids, facilitating their excretion via urine and feces. Notably, sulfation becomes more prominent during cholestatic conditions, where the body attempts to eliminate excess bile acids .

Case Study 1: Drug-Induced Liver Injury (DILI)

A study involving patients with drug-induced liver injury found significant correlations between serum levels of taurocholic acid (including TC-GUDPK) and the severity of liver damage. Elevated levels of taurocholic acid were associated with increased bilirubin levels and poorer outcomes in DILI patients .

Case Study 2: Bile Acid Transport Mechanisms

In Wistar rats with impaired biliary secretion due to genetic defects, the transport mechanisms for sulfated bile acids were significantly affected. The study highlighted how TC-GUDPK's metabolism could be altered under pathological conditions, suggesting its utility as a biomarker for assessing hepatic function .

Enzymatic Activity

Research has demonstrated that TC-GUDPK interacts with various enzymes involved in bile acid metabolism:

  • Sulfotransferases : These enzymes catalyze the sulfation of bile acids, enhancing their solubility and excretion.
  • Bile Salt Export Pump (BSEP) : Inhibition of BSEP has been linked to drug-induced liver injury; thus, understanding TC-GUDPK's interaction with this pump is vital for assessing drug safety profiles .

Microbiota Interaction

Recent studies have explored how gut microbiota can metabolize conjugated bile acids like TC-GUDPK into unconjugated forms through bacterial bile salt hydrolase activity. This transformation impacts the overall bile acid pool and can influence metabolic health .

常见问题

Q. What are the standard methodologies for synthesizing and characterizing Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt?

Synthesis typically involves enzymatic or chemical glucuronidation of taurocholic acid, followed by purification via high-performance liquid chromatography (HPLC) or solid-phase extraction. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification. The CAS number (75672-43-4) is critical for compound identification in databases . Stability assessments should include pH-dependent degradation studies in aqueous solutions, monitored by UV-Vis spectroscopy or LC-MS .

Q. How should researchers prepare and standardize solutions of this compound for in vitro assays?

  • Solution Preparation : Dissolve the compound in deionized water or phosphate-buffered saline (PBS) at neutral pH to avoid hydrolysis. For example, potassium-based test solutions (e.g., Potassium Hydroxide TS) require precise molarity adjustments to ensure solubility and stability .
  • Dosage Calculations : Account for the dipotassium salt form versus the free acid. For instance, molecular weight adjustments are necessary when converting between salt and free acid concentrations (e.g., molecular weight 703.79 g/mol for the salt vs. 567.65 g/mol for the free acid) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to high sensitivity and specificity. Use deuterated internal standards (e.g., taurocholic acid-d4) to correct for matrix effects. For tissue samples, homogenization followed by methanol extraction improves recovery rates .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in bile acid transporters like SLC22A24?

  • Experimental Design : Use HEK293 cells transfected with SLC22A24 to measure uptake kinetics. Competitive inhibition assays with steroid conjugates (e.g., etiocholanolone glucuronide) or bile acids (e.g., chenodeoxycholic acid) can identify substrate specificity. IC50 values for inhibitors (e.g., 1 mM dicarboxylic acids reduce uptake by ~50%) provide mechanistic insights .
  • Data Interpretation : Compare uptake rates (e.g., [³H]-taurocholic acid at 1–2 minutes) between transfected and control cells to isolate transporter-specific activity .

Q. How should contradictions in therapeutic efficacy across disease models be addressed?

  • Case Example : In ALS trials, TUDCA (a related bile acid) showed variable outcomes. Apply systematic review methods:
    • Search PubMed/ClinicalTrials.gov using terms like "TUDCA AND ALS" to aggregate preclinical and clinical data .
    • Analyze dosing regimens (e.g., 1–2 g/day in humans vs. 500 mg/kg in mice) and bioavailability differences due to glucuronidation .
  • Meta-Analysis : Use random-effects models to account for heterogeneity in study designs and species-specific metabolism .

Q. What strategies validate this compound as a biomarker in metabolic disorders like jaundice?

  • Pathway Analysis : Map its role in "primary bile acid biosynthesis" via KEGG. Co-detection with bilirubin glucuronide in patient sera supports its utility as a core biomarker .
  • Validation Cohorts : Use ROC analysis (AUC = 0.996 in jaundice vs. healthy subjects) to confirm diagnostic reliability. Independent cohorts (n=60) with unsupervised clustering (e.g., PCA) can verify reproducibility .

Data Contradiction Analysis Example

Conflict : Discrepancies in toxicity profiles across studies.
Resolution :

  • Compare experimental conditions (e.g., dipotassium salts of endothall showed low mussel mortality at 1–5 ppm but higher LC50 in controlled lab settings). Environmental factors (pH, temperature) may alter compound stability .
  • Replicate studies using standardized protocols (e.g., OECD guidelines) to isolate confounding variables .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。